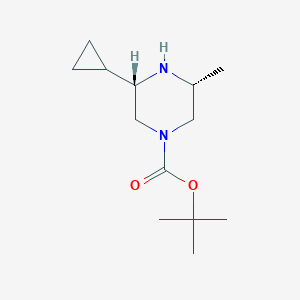
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of a stereoselective short chain carbonyl reductase (SCR) which is cloned and expressed in Escherichia coli. The fermentation of recombinant E. coli harboring SCR is carried out in large-scale fermenters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as SCR, allows for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate can be compared with similar compounds such as:
Rel-tert-butyl (3R,5S)-3-cyclopropyl-5-methylpiperazine-1-carboxylate: This compound has a different stereochemistry, which may affect its biological activity and chemical reactivity.
Rel-tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-9-7-15(12(16)17-13(2,3)4)8-11(14-9)10-5-6-10/h9-11,14H,5-8H2,1-4H3/t9-,11-/m1/s1 |
Clé InChI |
GDYXNTJQLVBRAC-MWLCHTKSSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1)C2CC2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CC(N1)C2CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


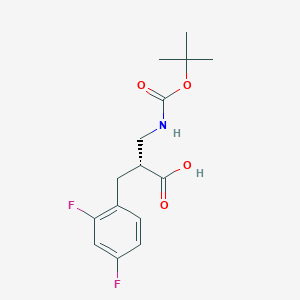


![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)

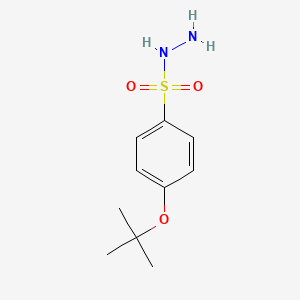
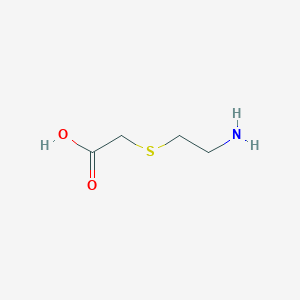
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
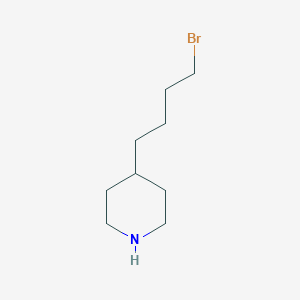
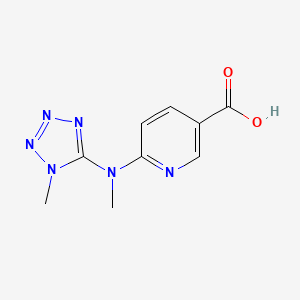
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)

